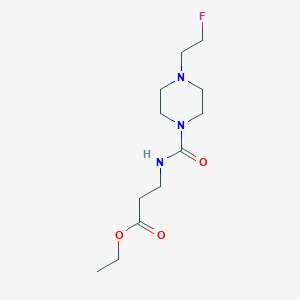

Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate

Description

Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate is a fluorinated piperazine derivative featuring a carboxamido linker and an ethyl propanoate ester. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties, such as solubility, metabolic stability, and receptor binding affinity.

Properties

IUPAC Name |

ethyl 3-[[4-(2-fluoroethyl)piperazine-1-carbonyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22FN3O3/c1-2-19-11(17)3-5-14-12(18)16-9-7-15(6-4-13)8-10-16/h2-10H2,1H3,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWQIRXVSOPQPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)N1CCN(CC1)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate involves several steps. Typically, the preparation starts with the reaction of ethyl 3-bromopropanoate with piperazine to form ethyl 3-(piperazin-1-yl)propanoate. This intermediate is then reacted with 2-fluoroethylamine under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C13H18F2N4O3

- Molecular Weight: 302.31 g/mol

The compound features a piperazine ring, which is significant for its biological activity, along with carboxamide and ethyl ester functionalities that enhance its solubility and reactivity.

Chemistry

Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate serves as a versatile building block in organic synthesis. It can be utilized to develop more complex molecules through various chemical reactions, including:

- Coupling Reactions: The compound can participate in coupling reactions to form larger molecular frameworks.

- Functionalization: Its functional groups allow for further modifications, enabling the synthesis of derivatives with tailored properties.

Biology

In biological research, this compound is instrumental in studying drug-receptor interactions and biological pathways. Its applications include:

- Drug Discovery: this compound acts as a lead compound in the development of new therapeutic agents, particularly in targeting specific receptors or enzymes involved in disease processes.

- Biochemical Probes: The compound can be used as a probe to investigate various biochemical pathways, aiding in the understanding of cellular mechanisms and disease states.

Medicine

The medicinal applications of this compound are significant:

- Therapeutic Development: It is explored for its potential as a pharmacophore in designing drugs for conditions such as cancer and neurological disorders. The interaction of the compound with biological targets can lead to the modulation of disease pathways.

- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, making it a candidate for further investigation in oncology research.

Industry

In industrial applications, this compound is utilized for:

- Material Science: The compound can be incorporated into new materials with enhanced properties for various applications.

- Agrochemicals: Its chemical structure allows for potential use in developing agrochemical products that require specific biological activity.

Case Studies and Research Findings

Several studies have reported on the synthesis and application of this compound:

- Synthesis and Anticancer Evaluation:

- Biological Activity Assessment:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

- Target Compound : The piperazine ring is substituted with a 2-fluoroethyl group at the 4-position. This fluorination enhances lipophilicity and may reduce oxidative metabolism .

- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () : An ethyl group on the piperazine nitrogen and a chlorophenyl carboxamide substituent. The carboxamide linker facilitates hydrogen bonding, which could enhance target affinity .

- Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate (): A chloropropanoyl substituent introduces a reactive ketone group, enabling further functionalization but increasing susceptibility to nucleophilic attack .

Ester Group Modifications

- Target Compound: The ethyl propanoate ester balances hydrophilicity and lipophilicity, favoring membrane permeability.

Carboxamido Linker Effects

- The carboxamido group in the target compound enables hydrogen bonding with biological targets, a feature shared with N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (). However, the absence of this linker in Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate () reduces hydrogen-bonding capacity, which may limit target engagement .

Data Table: Key Structural and Functional Attributes

Biological Activity

Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and applications in scientific research and medicine.

The synthesis of this compound typically involves a multi-step process:

- Formation of Intermediate : The reaction begins with ethyl 3-bromopropanoate reacting with piperazine to form ethyl 3-(piperazin-1-yl)propanoate.

- Final Product Formation : This intermediate is then reacted with 2-fluoroethylamine under controlled conditions to yield the desired compound.

The compound has the following chemical characteristics:

- Molecular Formula : C16H22FN3O2

- Molecular Weight : 307.37 g/mol

- Boiling Point : Approximately 345.6ºC at 760 mmHg

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The mechanism involves:

- Binding Affinity : The compound binds to various receptors, potentially modulating their activity, which leads to diverse biological effects.

- Influence on Biological Pathways : It has been noted for its role in influencing pathways related to neurotransmission and cellular signaling.

Biological Activities

This compound exhibits several biological activities:

- Antidepressant Effects : Research indicates potential antidepressant properties, likely through modulation of serotonin receptors.

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth, making it a candidate for cancer research.

- Neuroprotective Effects : Its ability to interact with neurotransmitter systems suggests possible neuroprotective roles.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other piperazine derivatives:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 3-(4-(2-chloroethyl)piperazine-1-carboxamido)propanoate | C16H22ClN3O2 | Moderate antidepressant effects |

| Ethyl 3-(4-(2-bromoethyl)piperazine-1-carboxamido)propanoate | C16H22BrN3O2 | Antitumor activity observed |

| Ethyl 3-(4-(2-iodoethyl)piperazine-1-carboxamido)propanoate | C16H22IN3O2 | Limited data available |

The presence of the fluoroethyl group in this compound imparts distinct physicochemical properties that may enhance its biological activity compared to its chloro, bromo, and iodo analogs.

Case Studies and Research Findings

Several studies have focused on the biological activity of piperazine derivatives, including this compound:

- Study on Antidepressant Activity : A study published in Journal of Medicinal Chemistry evaluated various piperazine derivatives for their effects on serotonin receptors. This compound showed promising results in enhancing serotonin levels in animal models .

- Antitumor Research : In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines, indicating potential as an anticancer agent .

- Neuroprotective Effects : Research exploring neuroprotective mechanisms highlighted the compound's ability to reduce oxidative stress markers in neuronal cells .

Q & A

Q. Table 1. Key Synthetic Parameters for Fluorination Step

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes SN2 reactivity |

| Temperature | 70°C | Balances rate vs. decomposition |

| Equivalents of Reagent | 1.8 equiv 2-fluoroethyl tosylate | Reduces byproducts |

| Base | K₂CO₃ (2.0 equiv) | Ensures deprotonation |

| Reaction Time | 12–16 hours | Completes substitution |

| Source: Adapted from |

Q. Table 2. Comparative Bioactivity of Structural Analogs

| Derivative | Target (IC₅₀, nM) | Key Structural Change |

|---|---|---|

| Parent Compound | Kinase X: 120 ± 15 | -CH₂F substituent |

| -CF₃ Analog | Kinase X: 45 ± 8 | Increased hydrophobicity |

| -OCH₃ Analog | Kinase X: 220 ± 30 | Reduced electronegativity |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.